
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine is an organic compound that features an imine functional group. The compound is characterized by the presence of an anthracene moiety attached to the nitrogen atom of the imine group, and a phenyl group attached to the carbon atom of the imine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine typically involves the condensation reaction between anthracene-2-carbaldehyde and 2-phenylpropan-1-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in an organic solvent such as ethanol or toluene to ensure complete conversion of the starting materials to the desired imine product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of imine synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for the addition of reagents and removal of by-products would enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl and anthracene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anthracene or phenyl derivatives.
Applications De Recherche Scientifique
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmacophore in drug design and development.
Industry: Used in the synthesis of organic materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine depends on its specific application. In coordination chemistry, the imine nitrogen can coordinate to metal centers, forming stable complexes. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-(Anthracen-2-yl)-2-phenylethan-1-imine: Similar structure but with an ethyl group instead of a propyl group.
(1E)-N-(Anthracen-2-yl)-2-phenylbutan-1-imine: Similar structure but with a butyl group instead of a propyl group.
(1E)-N-(Anthracen-2-yl)-2-phenylpentan-1-imine: Similar structure but with a pentyl group instead of a propyl group.
Uniqueness
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine is unique due to the specific combination of the anthracene and phenyl groups attached to the imine moiety
Propriétés
Numéro CAS |
61185-85-1 |
|---|---|
Formule moléculaire |
C23H19N |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-anthracen-2-yl-2-phenylpropan-1-imine |
InChI |
InChI=1S/C23H19N/c1-17(18-7-3-2-4-8-18)16-24-23-12-11-21-13-19-9-5-6-10-20(19)14-22(21)15-23/h2-17H,1H3 |
Clé InChI |
UMVKDMSYJQGORQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=NC1=CC2=CC3=CC=CC=C3C=C2C=C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


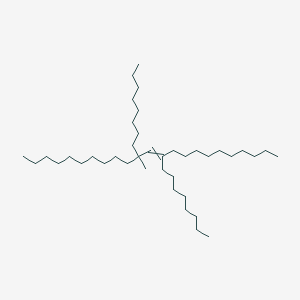
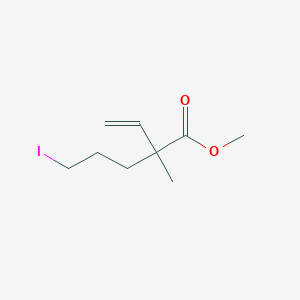
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
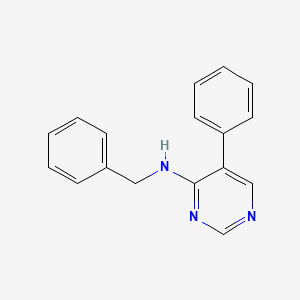

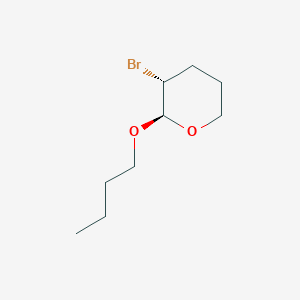
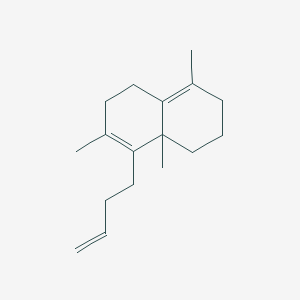
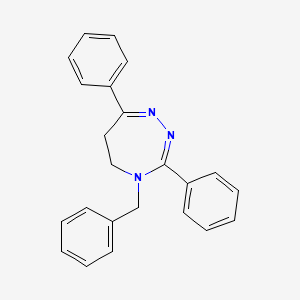
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
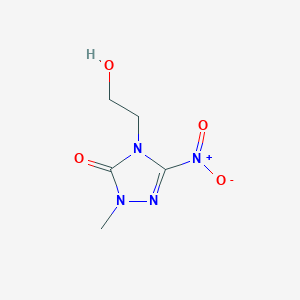


![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)

